molecular formula C12H12N2OS2 B1203985 1,3-Benzothiazol-2-yl(thiomorpholin-4-yl)methanone

1,3-Benzothiazol-2-yl(thiomorpholin-4-yl)methanone

Cat. No.: B1203985
M. Wt: 264.4 g/mol
InChI Key: YYYFKIZNFDJABQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-benzothiazol-2-yl(thiomorpholin-4-yl)methanone is a member of benzothiazoles.

Scientific Research Applications

Antiproliferative Activity

1,3-Benzothiazol-2-yl(thiomorpholin-4-yl)methanone derivatives have been explored for their antiproliferative activity. For instance, a compound structurally similar to this compound was evaluated for its antiproliferative potential and its molecular structure was characterized using various spectroscopic methods, including IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies. This analysis contributes to understanding the molecule's stability and potential in cancer research (Prasad et al., 2018).

Antimicrobial Activity

Compounds derived from this compound have shown antimicrobial properties. A study synthesizing new pyridine derivatives, including substituted benzothiazoles, demonstrated variable and modest activity against specific strains of bacteria and fungi. These findings indicate the potential of these compounds in developing new antimicrobial agents (Patel et al., 2011).

Anticancer Mechanism Investigation

The compound has been included in the synthesis and characterization of novel benzimidazole derivatives for treating breast cancer. These derivatives showed enhanced anticancer activities, and their anticancer mechanism was studied using molecular docking techniques, highlighting their efficacy against specific cancer cell lines (Panchal et al., 2020).

Antibacterial Screening

Several studies have focused on synthesizing novel compounds with the this compound structure and testing their antibacterial activities. For example, new thiazolyl pyrazole and benzoxazole derivatives were synthesized and showed promising results in antibacterial screening, suggesting potential applications in developing new antibiotics (Landage et al., 2019).

Antitumor Activity

Some derivatives of this compound have demonstrated distinct inhibition of cancer cell proliferation. For instance, a study on 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone showed significant inhibition on various cancer cell lines, indicating its potential as an antitumor agent (Tang & Fu, 2018).

Properties

Molecular Formula

C12H12N2OS2

Molecular Weight

264.4 g/mol

IUPAC Name

1,3-benzothiazol-2-yl(thiomorpholin-4-yl)methanone

InChI

InChI=1S/C12H12N2OS2/c15-12(14-5-7-16-8-6-14)11-13-9-3-1-2-4-10(9)17-11/h1-4H,5-8H2

InChI Key

YYYFKIZNFDJABQ-UHFFFAOYSA-N

SMILES

C1CSCCN1C(=O)C2=NC3=CC=CC=C3S2

Canonical SMILES

C1CSCCN1C(=O)C2=NC3=CC=CC=C3S2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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